2-(4-Fluorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone
Description
Chemical Formula: C₁₄H₁₁FO₅ Molecular Weight: 290.27 g/mol CAS Registry Number: 73023-07-1 Structure: The compound consists of a 2,4,6-trihydroxyphenyl (phloroglucinol) core linked via an ethanone bridge to a 4-fluorophenoxy group.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO5/c15-8-1-3-10(4-2-8)20-7-13(19)14-11(17)5-9(16)6-12(14)18/h1-6,16-18H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJHAVMJOICKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Fluorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is a synthetic compound with potential therapeutic applications. Its structure includes a fluorinated phenoxy group and a trihydroxyphenyl moiety, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its antibacterial properties, antioxidant effects, and potential as a therapeutic agent.
- Molecular Formula : C14H11F O4
- Molecular Weight : 278.23 g/mol
- CAS Number : 5127526-42-5
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds with similar structures to this compound. Flavonoids and their derivatives have been shown to exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship
The presence of hydroxyl groups in the structure is critical for enhancing antibacterial activity. For instance, studies have indicated that the minimum inhibitory concentration (MIC) values for related flavonoids range from 0.39 to 6.25 μg/mL against Gram-positive bacteria . The following table summarizes findings related to the antibacterial activity of similar compounds:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Chalcone Derivative A | 0.39 | Staphylococcus aureus |
| Chalcone Derivative B | 6.25 | Escherichia coli |
Antioxidant Activity
The antioxidant capacity of flavonoid derivatives is well-documented. Compounds featuring hydroxyl groups can scavenge free radicals effectively. In vitro studies suggest that trihydroxyphenyl compounds exhibit strong antioxidant properties due to their ability to donate hydrogen atoms and stabilize free radicals .
Case Study: Antioxidant Efficacy
A study investigating various flavonoids found that those with multiple hydroxyl substitutions demonstrated significantly higher antioxidant activity compared to their mono- or di-hydroxylated counterparts. This suggests that this compound could possess similar or enhanced efficacy due to its unique structure.
Potential Therapeutic Applications
The biological activities of this compound suggest several potential therapeutic applications:
- Antibacterial agents : Given its structural similarities to known antibacterial compounds, this compound could be explored as a new class of antibiotics.
- Antioxidants : Its potential as an antioxidant opens avenues for applications in preventing oxidative stress-related diseases.
- Anti-inflammatory properties : Compounds with similar functionalities have shown promise in modulating inflammatory pathways.
Comparison with Similar Compounds
Substituent Variations on the Phenoxy/Phenyl Group
The following table compares key structural analogs, focusing on substituent effects:
Key Observations :
- Halogen vs. Methoxy Groups: The 4-fluorophenoxy group in the target compound increases molecular weight compared to the methoxy analog (290.27 vs. 274.27 g/mol) due to fluorine's higher atomic mass. Methoxy groups generally reduce melting points (e.g., 193–197°C) compared to nitro or halogenated analogs .
- Electron-Withdrawing Effects : Nitro-substituted derivatives exhibit higher melting points (245–250°C) due to stronger intermolecular interactions from the electron-withdrawing nitro group .
- Synthetic Flexibility: All analogs are synthesized via the Hoesch reaction, where substituted acetonitriles condense with phloroglucinol under acidic conditions .
Physicochemical Properties
- Solubility: The trihydroxyphenyl core enhances water solubility, while the fluorophenoxy group introduces moderate hydrophobicity. This balance may improve bioavailability compared to fully nonpolar analogs.
- Acid-Base Behavior: The phenolic hydroxyl groups (pKa ~6.8–10) allow pH-dependent solubility, similar to other trihydroxyacetophenones .
Preparation Methods
Acid-Catalyzed Condensation with 4-Fluorophenoxyacetonitrile
The most widely reported method involves the acid-catalyzed condensation of phloroglucinol with 4-fluorophenoxyacetonitrile. This approach adapts protocols used for analogous trihydroxyacetophenones .
Procedure :
-
Reaction Setup : Combine phloroglucinol (500 mg, 4.0 mmol) and 4-fluorophenoxyacetonitrile (6.0 mmol) in ethyl acetate.
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Catalyst Addition : Slowly add 2.5 mL of HCl-saturated ethyl acetate under ice cooling.
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Stirring : Maintain at 0–5°C for 1 hour, then stir at room temperature for 6 hours.
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Work-Up : Quench with 10 mL water, stir for 1 hour, and cool to precipitate the product.
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Isolation : Filter and dry under vacuum to obtain a pale pink solid (yield: 95–99%) .
Key Parameters :
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate |
| Catalyst | HCl (gas-saturated solution) |
| Temperature | 0°C → 25°C |
| Reaction Time | 7 hours |
| Yield | 95–99% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of phloroglucinol’s hydroxyl group on the nitrile carbon, followed by ketonization under acidic conditions .
Hoesch Reaction with 4-Fluorophenoxyacetonitrile
The Hoesch reaction, traditionally used for synthesizing hydroxyacetophenones, has been modified for fluorinated derivatives .
Procedure :
-
Reagent Mixing : Combine phloroglucinol (1.0 equiv) and 4-fluorophenoxyacetonitrile (1.5 equiv) in anhydrous diethyl ether.
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Catalyst Addition : Introduce ZnCl₂ (0.2 equiv) or BF₃·Et₂O (1.0 equiv).
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Reflux : Heat at 40°C for 12–24 hours under nitrogen.
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Isolation : Extract with 5% NaHCO₃, dry over MgSO₄, and crystallize from ethanol/water .
Optimization Data :
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| ZnCl₂ | 40 | 24 | 78 |
| BF₃·Et₂O | 40 | 12 | 85 |
Advantages :
Industrial-Scale Continuous Flow Synthesis
For commercial production, continuous flow reactors enhance efficiency and safety:
Setup :
-
Reactors : Two serially connected microreactors (Volume: 10 mL each).
-
Conditions :
-
Reactor 1: Phloroglucinol + 4-fluorophenoxyacetonitrile in MeCN (Residence time: 5 min).
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Reactor 2: HCl (2 M) in MeCN/H₂O (9:1) (Residence time: 15 min).
-
Performance Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Space-Time Yield (g/L/h) | 12 | 48 |
| Purity (%) | 92 | 98 |
Purification and Characterization
Crystallization :
Recrystallize from ethanol/water (3:1) to achieve >99% purity. Typical crystal morphology: needle-like prisms (MP: 182–184°C) .
Spectroscopic Validation :
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.8 (s, 3H, OH), 7.8 (d, 2H, Ar-F), 6.2 (s, 2H, Ar-H), 4.5 (s, 2H, CH₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid-Catalyzed | 95–99 | 97 | Moderate |
| Hoesch Reaction | 78–85 | 95 | High |
| Continuous Flow | 90 | 98 | Industrial |
Trade-offs :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(4-Fluorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone?
- Methodology :
- Step 1 : Protect hydroxyl groups on 1-(2,4,6-trihydroxyphenyl)ethanone (phloracetophenone) using methylating agents like dimethyl sulfate under alkaline conditions (e.g., K₂CO₃ in acetone, reflux for 5 hours) to yield intermediate methoxy derivatives .
- Step 2 : Introduce the 4-fluorophenoxy group via nucleophilic aromatic substitution or Ullmann coupling, using 4-fluorophenol and a copper catalyst.
- Step 3 : Deprotect methoxy groups using BBr₃ or HBr/glacial acetic acid to regenerate hydroxyl functionalities.
- Purification : Column chromatography (CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC-PDA : Monitor purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) .
- Elemental Analysis : Compare experimental vs. theoretical C/H/O ratios (e.g., C: 59.7% observed vs. 60.00% calculated) .
- UV-Vis Spectroscopy : Characterize λmax at ~286 nm (trihydroxyphenyl absorption) and compare with related derivatives .
Advanced Research Questions
Q. What strategies address contradictions in reported bioactivity data for fluorophenoxy-substituted phloracetophenone derivatives?
- Approach :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line: HepG2 for lipid-lowering effects; ROS assays for antioxidant activity) .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
- Comparative SAR Studies : Synthesize analogs (e.g., chloro, bromo substituents) and test in parallel to isolate fluorophenoxy-specific effects .
Q. How does fluorophenoxy substitution impact the compound’s interaction with cholesterol 7α-hydroxylase (CYP7A1)?
- Mechanistic Insight :
- Enzyme Assays : Measure CYP7A1 activity in hepatocytes treated with the compound vs. phloracetophenone. Fluorophenoxy may enhance binding affinity via hydrophobic interactions with the enzyme’s active site .
- Molecular Docking : Use software like AutoDock Vina to model fluorophenoxy’s role in stabilizing ligand-enzyme complexes compared to non-halogenated analogs .
Q. What experimental designs optimize stability studies for this compound under physiological conditions?
- Protocol :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via HPLC .
- Light Sensitivity : Expose to UV light (λ = 254 nm) and monitor photodegradation products .
- Oxidative Stress Resistance : Test in H₂O₂-containing media to assess antioxidant capacity (e.g., DPPH radical scavenging assay) .
Data Analysis and Validation
Q. How should researchers resolve discrepancies in thermodynamic data (e.g., boiling points) for structurally similar compounds?
- Validation Steps :
- Cross-Reference Databases : Compare NIST Chemistry WebBook entries (e.g., 4-fluoroacetophenone: Tboil = 469.2 K) with experimental replicates using differential scanning calorimetry (DSC) .
- Error Analysis : Assess instrumentation calibration (e.g., GC-MS) and sample purity (≥98% by HPLC) .
Biological Activity and Applications
Q. What preclinical models are suitable for evaluating the anti-obesity potential of this compound?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
